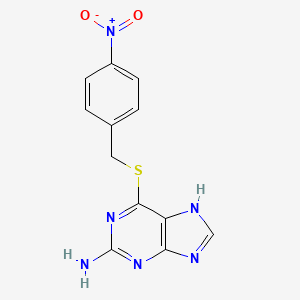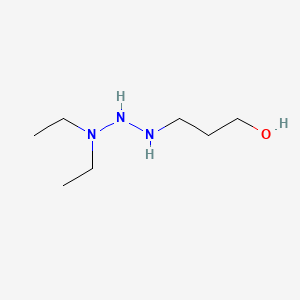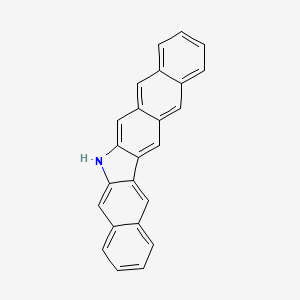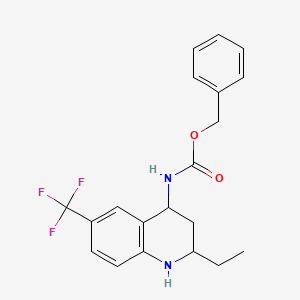
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is a complex organic compound that features a seven-membered azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate typically involves the formation of the azepine ring followed by the introduction of the guanidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azepine ring. Subsequent reactions introduce the guanidine group, often through the use of reagents like cyanamide or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule .
Wissenschaftliche Forschungsanwendungen
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Guanidine derivatives: Compounds containing the guanidine functional group.
Uniqueness
What sets (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate apart is its combination of the azepine ring and guanidine group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
2948-77-8 |
|---|---|
Molekularformel |
C10H24N4O4S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
2-[2-(4-methylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-9-3-2-6-14(7-4-9)8-5-13-10(11)12;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
ZYZVLXPDNXKWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(CC1)CCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)




![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

